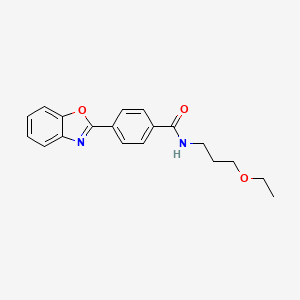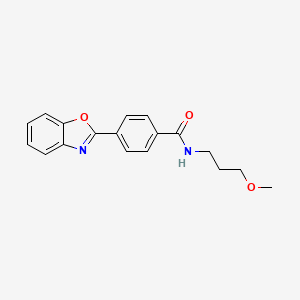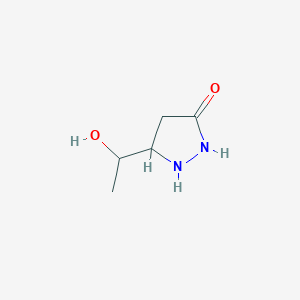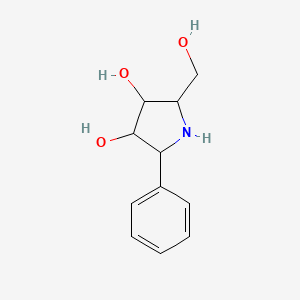
ALPHA1-ANTICHYMOTRYPSIN, HUMAN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha1-antichymotrypsin is a glycoprotein that belongs to the serine protease inhibitor family. It is produced by the liver and secreted into the bloodstream. Alpha1-antichymotrypsin plays an important role in regulating the activity of proteases, which are enzymes that break down proteins.
Aplicaciones Científicas De Investigación
Biomarker for Diagnosis, Prognosis, and Therapy Prediction in Human Diseases
The dysregulation of AACT and its glycosylation levels are associated with tumor progression and recurrence, and could be used as a biomarker for tumor monitoring . The aberrant expression of AACT in cancer might be due to genetic alterations and/or immune by bioinformatics analysis .
Role in Inflammation
AACT is involved in the acute phase response and inflammation . As a serine protease inhibitor, AACT can inhibit neutrophil cathepsin G (CTSG) and mast cell chymase and protects cells or tissues from damage caused by proteolysis after inflammation .
Role in Proteolysis
AACT is involved in proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids . This is essential for maintaining intracellular homeostasis and extracellular matrix reconstruction .
Role in Tumorigenesis
AACT plays a key role in tumorigenesis . The review confirmed the key roles of AACT in tumorigenesis, suggesting that the glycoprotein AACT may serve as a biomarker for tumor diagnosis and prognosis, and could be a potential therapeutic target for human diseases .
Role in Neurodegenerative Diseases
AACT is also implicated in neurodegenerative diseases . Further research is needed to understand the exact role and mechanism of AACT in these diseases.
Role in Survival of Patients with Human Cancers
The expression of AACT was associated with the overall survival of patients with human cancers . Decreased AACT expression was associated with poor survival in patients with liver cancer, increased AACT expression was associated with shorter survival in patients with pancreatic cancer, and decreased AACT expression was associated with shorter survival in patients with early lung cancer .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of ALPHA1-ANTICHYMOTRYPSIN, HUMAN involves the recombinant DNA technology. The gene encoding for human alpha1-antichymotrypsin is cloned into a suitable expression vector and then expressed in a host organism. The expressed protein is then purified and characterized.", "Starting Materials": [ "Expression vector containing the gene for human alpha1-antichymotrypsin", "Host organism (e.g. E. coli)", "Culture media", "Purification reagents" ], "Reaction": [ "1. Cloning of the gene for human alpha1-antichymotrypsin into the expression vector", "2. Transformation of the expression vector into the host organism", "3. Expression of the protein in the host organism using suitable culture media", "4. Cell lysis and purification of the protein using chromatography techniques", "5. Characterization of the purified protein using various analytical methods such as SDS-PAGE, Western blotting, and mass spectrometry" ] } | |
Número CAS |
141176-92-3 |
Nombre del producto |
ALPHA1-ANTICHYMOTRYPSIN, HUMAN |
Fórmula molecular |
C9H18OS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






